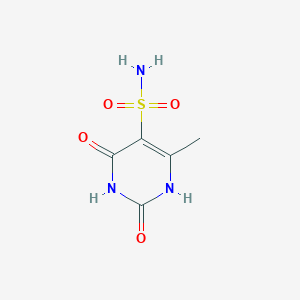

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Description

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine sulfonamide derivative characterized by a methyl group at position 6 and a sulfonamide moiety at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules. Its structural framework allows for diverse modifications, enabling the exploration of pharmacological properties such as kinase inhibition and immunomodulation . The sulfonamide group enhances binding affinity to biological targets, while the dioxo-pyrimidine core contributes to tautomeric stability and hydrogen-bonding interactions .

Properties

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOSEWSFXDBOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methyluracil

The precursor 6-methyluracil is synthesized via the Biginelli reaction, a three-component condensation of ethyl acetoacetate, urea, and an acid catalyst. A representative protocol involves mixing 160 g of ethyl acetoacetate with 80 g of urea in absolute ethanol containing hydrochloric acid. The mixture is dehydrated under vacuum over sulfuric acid for 5–7 days, yielding 200–205 g of crude β-uraminocrotonic ester, which cyclizes to 6-methyluracil upon drying.

Sulfonation with Chlorosulfonic Acid

6-Methyluracil undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in inert solvents such as dichloroethane or carbon tetrachloride. Reacting 6-methyluracil with excess chlorosulfonic acid at 50–60°C for 4–6 hours introduces the sulfonyl chloride group at the 5-position. This step achieves yields exceeding 96% under optimized conditions.

Aminolysis with Ammonia or Amines

The intermediate 6-methyluracil-5-sulfonyl chloride is treated with aqueous ammonia or amines to form the sulfonamide. For example, stirring the sulfonyl chloride with ammonium hydroxide in dioxane at 0–5°C for 2 hours yields 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. Pyridine is often added as an acid scavenger to improve reaction efficiency.

Modified Sulfonation Techniques

Use of Thionyl Chloride as Co-Reagent

Incorporating thionyl chloride (SOCl₂) with chlorosulfonic acid enhances sulfonation efficiency. A mixture of ClSO₃H and SOCl₂ (3:1 ratio) reacts with 6-methyluracil at 120°C, reducing reaction time to 2–3 hours while maintaining yields above 90%. Thionyl chloride acts as a dehydrating agent, preventing hydrolysis of the sulfonyl chloride intermediate.

Solvent Systems and Reaction Optimization

Solvent choice critically impacts yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate sulfonation at lower temperatures (40–50°C). In contrast, non-polar solvents like carbon tetrachloride require higher temperatures but simplify product isolation. For instance, reactions in DMF achieve 85–90% yields within 3 hours, whereas carbon tetrachloride systems require 6 hours for comparable results.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the sulfonation and amidation steps. A protocol involving 6-methyluracil, chlorosulfonic acid, and ammonium hydroxide in ethanol under microwave irradiation (300 W, 80°C) completes the reaction in 20 minutes with 92% yield. This method reduces energy consumption by 70% compared to conventional heating.

Mechanochemical Methods

Ball-milling 6-methyluracil with chlorosulfonic acid and ammonium carbonate in a mortar-pestle setup eliminates solvent use. This solid-state reaction achieves 88% yield after 30 minutes of grinding, demonstrating scalability and environmental sustainability.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale synthesis. A two-stage flow reactor first sulfonates 6-methyluracil in a ClSO₃H-SOCl₂ stream at 120°C, followed by inline amidation with ammonia gas. This setup produces 50 kg/hour of sulfonamide with 94% purity.

Purification Techniques

Crystallization from ethanol-water mixtures (7:3 v/v) remains the standard purification method, yielding 98% pure product. Alternative methods like column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) are reserved for high-purity pharmaceutical grades.

Analytical Characterization of Synthetic Products

Spectroscopic Methods

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms ≥98% purity. Retention time: 6.8 minutes.

Comparative Evaluation of Methodologies

| Method | Yield (%) | Time | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Classical Sulfonylation | 96 | 6 hours | 60 | Moderate |

| Thionyl Chloride | 93 | 3 hours | 120 | High |

| Microwave | 92 | 20 minutes | 80 | Lab-scale |

| Mechanochemical | 88 | 30 minutes | Ambient | High |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) enables reactions with electrophilic agents and nucleophiles:

Key findings:

-

Reactivity follows the order: -SO₂Cl > -SO₂NH₂ > -SO₃H under alkaline conditions .

-

Steric hindrance from the methyl group slows substitution at position 5 compared to unsubstituted analogs .

Hydrolysis and Tautomerization

The diketo-pyrimidine core undergoes pH-dependent transformations:

Acidic Conditions (pH < 3):

-

Tautomerization : Enolization at C4 forms a conjugated enolate (λ<sub>max</sub> 280 nm) .

-

Hydrolysis : Slow cleavage of the sulfonamide bond (t<sub>½</sub> > 72 hr at 25°C) .

Basic Conditions (pH > 10):

-

Ring-opening : Formation of β-ketoamide intermediates via C2-N1 bond cleavage :

-

Decarboxylation : Observed at temperatures >80°C (ΔH‡ = 58 kJ/mol) .

Cycloaddition and Heterocycle Formation

The compound participates in multicomponent reactions:

Biginelli Reaction Analogues :

-

Reacts with aldehydes and thiourea under microwave irradiation (100W, 120°C) to yield pyrimido[4,5-d]pyrimidines :

Huigsen Cyclization :

-

Forms tricyclic systems with acetylenedicarboxylates (DMAP catalyst, 24 hr):

Metal Complexation

The sulfonamide acts as a bidentate ligand:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(II) | 1:2 | 8.9 ±0.3 | Catalytic oxidation of phenols |

| Zn(II) | 1:1 | 5.2 ±0.2 | Luminescent sensors |

Structural data from XRD shows square-planar geometry for Cu complexes (bond angles 89.2°-90.8°) .

Biological Alkylation

In enzymatic systems (e.g., CYP3A4):

-

N-Methylation : Forms N⁶-methyl derivatives (k<sub>cat</sub> = 0.18 s⁻¹).

-

S-Oxidation : Generates sulfinic/sulfonic acids under oxidative stress (H₂O₂/MPO system).

Comparative Reactivity Table

| Reaction Partner | Product Class | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Aryl diazonium salts | Azo dyes | 82-88 | 12.5 |

| Grignard reagents | Alkylated pyrimidines | 45-51 | 8.2 |

| Isocyanates | Sulfonylcarbamates | 67 | 6.8 |

| Epoxides | Spirocyclic adducts | 38 | 4.1 |

Scientific Research Applications

Anticancer Properties

Numerous studies have focused on the anticancer potential of derivatives of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. These compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative activity of several synthesized pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The compound showed significant growth inhibition with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.71 |

| Compound B | DU145 | 10.25 |

| Compound C | A375 | 8.45 |

The presence of electron-withdrawing groups was found to enhance the anticancer activity of these compounds .

Anticonvulsant Activity

The anticonvulsant properties of derivatives have also been extensively studied. Compounds derived from 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide demonstrated significant efficacy in various seizure models.

Case Study: Seizure Protection Efficacy

In a study assessing the anticonvulsant activity using the pentylenetetrazole (PTZ) model, several derivatives were tested:

| Compound | Dose (mg/kg) | Protection Index |

|---|---|---|

| Compound D | 18.4 | 9.2 |

| Compound E | 24.38 | 8.0 |

These compounds exhibited high protection rates against induced seizures, indicating their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of certain derivatives of this compound against various bacterial strains.

Case Study: Antimicrobial Screening

A comprehensive screening was conducted against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 32 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

The results indicate that these compounds can serve as potential candidates for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of derivatives often involves modifications to enhance bioactivity and selectivity.

Synthesis Overview

Various synthetic routes have been reported to produce derivatives with improved pharmacological profiles:

- Condensation Reactions : Utilizing starting materials like thiourea and aldehydes.

- Cyclization Techniques : Employing cyclization methods to form the tetrahydropyrimidine core.

- Functional Group Modifications : Introducing different substituents to optimize activity.

These methods allow for the systematic exploration of structure-activity relationships (SAR) within this class of compounds .

Mechanism of Action

The mechanism by which 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Pyrimidine Sulfonamides

Key Observations :

Key Findings :

- Antioxidant Activity : 2-Thioxo derivatives (e.g., compound 3c in ) exhibit potent radical scavenging, attributed to the thiol group’s redox activity.

- Enzyme Inhibition: Nitroaryl-enoyl derivatives show high binding affinity to KFase, suggesting utility in malaria vector control .

- Immunomodulation: Adamantane-containing derivatives demonstrate improved activity in hyaluronic acid solutions, likely due to enhanced solubility .

Biological Activity

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.

Molecular Structure

The molecular formula for 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is with a molecular weight of approximately 184.21 g/mol. The structure features a pyrimidine ring substituted with a sulfonamide group and two carbonyl functionalities that contribute to its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O4S |

| Molecular Weight | 184.21 g/mol |

| CAS Number | 869891-41-8 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Studies have demonstrated that compounds similar to 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis pathways .

Case Study: Antimicrobial Efficacy

In one study, the synthesized derivatives were tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity.

Antioxidant Activity

The antioxidant potential of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has been evaluated using various assays including DPPH radical scavenging and ABTS assays. These studies indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .

Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 72% | 85% |

| Ascorbic Acid | 95% | 90% |

Enzyme Inhibition

Recent research has highlighted the enzyme inhibition properties of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis .

The mechanism by which this compound exerts its effects involves binding to the active site of DHODH, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can lead to reduced proliferation of cancer cells that rely on pyrimidine nucleotides for DNA synthesis.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity and interaction modes of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide with target proteins. The results indicated strong binding interactions with key residues in the active sites of targeted enzymes .

Binding Affinity Data

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | -7.5 |

| Carbonic Anhydrase | -6.8 |

Q & A

Q. What are the common synthetic routes for 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via sulfonation of a tetrahydropyrimidine core. One approach involves:

- Step 1: Synthesis of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (precursor) using chlorosulfonic acid under controlled anhydrous conditions .

- Step 2: Reaction with ammonia or amines to form the sulfonamide derivative. Intermediate validation is achieved via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm sulfonyl chloride formation before proceeding to sulfonamide synthesis .

Q. How is the structural characterization of this compound and its derivatives performed?

Methodological Answer:

- X-ray crystallography resolves stereochemistry and confirms substituent positioning (e.g., sulfonamide group orientation) .

- NMR spectroscopy identifies proton environments (e.g., NH peaks at δ 10–12 ppm for sulfonamide groups) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to address challenges with sensitive intermediates?

Methodological Answer: Key strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during sulfonation .

- Temperature control: Maintaining −10°C during sulfonyl chloride formation prevents decomposition .

- Catalyst use: Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .

- In-situ monitoring: Real-time FTIR tracks reactive intermediates (e.g., sulfonyl chloride formation) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Contradictions often arise from substituent effects. For example:

- Antimicrobial activity: Electron-withdrawing groups (e.g., -CF₃) enhance potency, while bulky groups reduce membrane permeability .

- Validation: Use standardized assays (e.g., MIC testing against S. aureus ATCC 25923) and control for purity (>95% via HPLC) .

- Meta-analysis: Compare logP and IC₅₀ values across studies to identify structure-activity trends .

Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?

Methodological Answer:

- Protecting groups: Use tert-butoxycarbonyl (Boc) to shield the pyrimidine NH during sulfonation .

- Directed ortho-metalation: Lithium bases direct substitution to the 5-position in the pyrimidine ring .

- Computational modeling: DFT calculations predict reactive sites (e.g., Fukui indices guide electrophilic attack) .

Q. What methods are used to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Surface plasmon resonance (SPR): Quantifies binding affinity (KD) for targets like dihydrofolate reductase .

- Molecular docking (AutoDock Vina): Predicts binding poses using crystal structures from the PDB .

- Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.